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Compound of Interest

Compound Name: Canagliflozin Related Impurity 10

CAS No.: 1799552-91-2

Cat. No.: B600839 Get Quote

Designation: 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene CAS Registry Number:

2444540-10-5 Application: Impurity Profiling, Reference Standard Generation, CMC Regulatory

Compliance.

Introduction & Scientific Context
In the synthesis of Canagliflozin (a SGLT2 inhibitor), the control of process-related impurities is

critical for meeting ICH Q3A(R2) guidelines. While glycosidic impurities (such as the

-anomer) are common, "Impurity 10" represents a distinct class of process intermediate
regioisomers.

Impurity 10 is the 3-iodo regioisomer of the key aglycone intermediate used in the coupling

step. The desired intermediate is typically the 5-iodo isomer. This impurity arises during the

electrophilic halogenation or Friedel-Crafts alkylation steps of the thiophene-aglycone

synthesis. Because it lacks the glucose moiety, it is highly lipophilic and elutes significantly later

than the API in reverse-phase chromatography.

Why Isolation is Critical:

Regio-selectivity Validation: Its presence indicates a lack of regiocontrol in the upstream

synthesis of the aglycone.
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Carryover Risk: Being chemically similar to the active coupling partner, it can participate in

the subsequent glycosylation step, leading to a "Wrong-Isomer API" that is extremely difficult

to separate from the final drug substance.

Chemical Characterization & Origin
Feature Specification

Common Name Canagliflozin Impurity 10

Chemical Name
2-(4-Fluorophenyl)-5-(3-iodo-2-

methylbenzyl)thiophene

Molecular Formula

C

H

FIS

Molecular Weight 408.27 g/mol

Solubility
Insoluble in water; Soluble in DCM, Ethyl

Acetate, MeOH.[1]

Key Structural Difference
Iodine position at C3 of the benzyl ring (vs. C5

in the desired intermediate).

Formation Pathway (DOT Diagram)
The following diagram illustrates the divergent synthesis pathway leading to Impurity 10 versus

the desired Aglycone Intermediate.
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Precursor: 
2-(2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Desired Intermediate (C5-Iodo): 
2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene

 Major Pathway (Regioselective)

Impurity 10 (C3-Iodo): 
2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene

 Minor Pathway (Steric Leakage)

Iodination Reagent 
(NIS or I2/HIO3)

 Electrophilic Attack

Downstream Glycosylation

 Forms Canagliflozin  Forms 'Wrong-Isomer' Analog

Click to download full resolution via product page

Figure 1: Divergent iodination pathway. Impurity 10 arises from iodination at the sterically

crowded C3 position of the benzyl ring.

Pre-Isolation Strategy: Sample Enrichment
Direct isolation from the final API is inefficient due to the low abundance (<0.1%) of this

process impurity. The strategy relies on Mother Liquor Enrichment from the intermediate

synthesis stage.

Protocol:

Source Material: Obtain the mother liquor (filtrate) from the crystallization of the 5-iodo

aglycone intermediate.

Solvent Swap: Evaporate the process solvent (often Toluene or THF) to dryness using a

rotary evaporator at 40°C.

Reconstitution: Dissolve the oily residue in Dichloromethane (DCM).
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Silica Gel Flash Enrichment (Optional but Recommended):

Load the residue onto a silica gel cartridge.

Elute with Hexane:Ethyl Acetate (95:5).

Impurity 10 is less polar than the 5-iodo isomer due to intramolecular shielding/sterics.

Collect the early eluting fractions relative to the main spot (monitor via TLC).

Isolation Protocol: Preparative HPLC
This protocol utilizes a Phenyl-Hexyl stationary phase.

Scientific Rationale: The separation of regioisomers (3-iodo vs 5-iodo) is driven by subtle

differences in pi-pi electron distribution. C18 columns often fail to resolve these isomers

adequately. Phenyl-Hexyl phases interact with the aromatic rings, providing superior

selectivity for positional isomers.

Method Parameters
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Parameter Setting

Instrument
Preparative HPLC with Binary Gradient Pump &

Fraction Collector

Column
Phenyl-Hexyl, 250 x 21.2 mm, 5 µm (e.g.,

Phenomenex Luna or Waters XSelect)

Mobile Phase A
Water (0.1% Formic Acid) - Suppresses silanol

activity

Mobile Phase B
Acetonitrile (100%) - High elution strength

required for lipophilic aglycone

Flow Rate 15.0 - 20.0 mL/min

Detection
UV at 290 nm (Thiophene

) and 254 nm

Temperature Ambient (25°C)

Injection Vol
500 µL - 1000 µL (Sample conc: 50 mg/mL in

MeOH/DCM 1:1)

Gradient Program
Time (min) % Mobile Phase B Event

0.0 70%
Initial Hold (High organic start

due to lipophilicity)

5.0 70% Isocratic equilibration

25.0 90%
Shallow gradient to resolve

isomers

30.0 95% Wash

31.0 70% Re-equilibration

Operational Workflow (DOT Diagram)
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Figure 2: Isolation workflow. Note the high-organic starting condition (70% B) required for the

aglycone.

Structural Validation (Self-Validating System)
To confirm the identity of Impurity 10 and distinguish it from the 5-iodo isomer, 1H-NMR is the

gold standard. Mass Spectrometry alone is insufficient as both isomers share the same mass

(m/z 408).

Distinguishing NMR Features
Aromatic Region (Benzene Ring):

Desired Intermediate (5-iodo): The protons on the benzene ring are para to each other (or

specific coupling constants depending on exact substitution pattern).

Impurity 10 (3-iodo): The iodine at position 3 creates a crowded environment. Look for a

downfield shift of the proton at position 4 due to the deshielding effect of the adjacent

iodine, and a distinct coupling pattern (likely a doublet with a small meta coupling or a

singlet if trisubstituted).

Methyl Group:

The methyl group at position 2 will show a slight chemical shift difference (

~2.2 - 2.4 ppm) between the two isomers due to the proximity of the iodine atom in the 3-
iodo isomer (ortho effect) versus the 5-iodo isomer (para effect).

Acceptance Criteria:

HPLC Purity: > 98.0% (Area %) at 290 nm.

Mass Spec: [M+H]+ = 409.0 ± 0.5 Da.
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1H-NMR: Integration consistent with 14 protons; distinct splitting pattern in the 7.0-7.5 ppm

region compared to the reference standard of the 5-iodo intermediate.

Storage and Stability
State: Light yellow crystalline solid or oil.

Sensitivity:Light Sensitive (Aryl iodides can undergo homolytic cleavage/deiodination under

UV light).

Protocol: Store in amber vials under Argon/Nitrogen atmosphere at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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